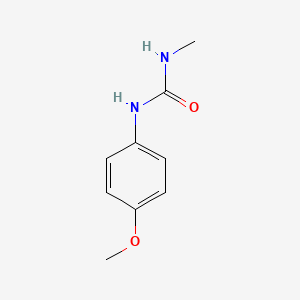

N-(4-methoxyphenyl)-N'-methylurea

Description

N-(4-Methoxyphenyl)-N'-methylurea is a urea derivative characterized by a methoxyphenyl group attached to one nitrogen atom and a methyl group on the adjacent nitrogen. Urea derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatile hydrogen-bonding motifs and structural tunability .

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-10-9(12)11-7-3-5-8(13-2)6-4-7/h3-6H,1-2H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKWRWBQAFIIQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304180 | |

| Record name | N-(4-Methoxyphenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21260-49-1 | |

| Record name | NSC164444 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methoxyphenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(P-ANISYL)-3-METHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Urea derivatives share a common core structure but exhibit diverse properties depending on substituents. Below is a systematic comparison of N-(4-methoxyphenyl)-N'-methylurea with structurally related compounds:

Substituent Effects on the Aromatic Ring

- N-(4-Cyanophenyl)-N'-phenylurea (CAS 107676-58-4): The cyano (-CN) group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-donating methoxy group. This difference impacts solubility and reactivity. Applications: Cyanophenyl ureas are explored in medicinal chemistry for kinase inhibition due to their ability to form strong hydrogen bonds with target proteins .

N-(4-Chlorophenyl)-N'-[(thiophen-2-yl)methyl]urea (Y600-3130) :

- The chlorophenyl group introduces moderate electron-withdrawing effects, while the thiophene moiety adds π-π stacking capability. The thiophene’s sulfur atom may enhance binding to metal ions or aromatic receptors .

- Physical Properties : Molecular weight = 266.75 g/mol, logP = 3.46 (indicating high lipophilicity) .

Heterocyclic and Hybrid Ureas

N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8) :

- The pyridinyl group introduces a basic nitrogen atom, enabling pH-dependent solubility and coordination with transition metals. This contrasts with the methoxyphenyl group’s neutral, hydrophilic character .

- Applications : Investigated in agrochemicals for herbicidal activity, leveraging its heterocyclic stability .

- N-[(6-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea (CAS 874830-09-8): Combines a fluorophenyl group (electron-withdrawing) with a thienopyrimidinone scaffold, enhancing metabolic stability and bioavailability. Fluorine’s electronegativity improves membrane permeability compared to methoxy .

Thiourea Analogues

- N-{[1-(tert-Butoxycarbonyl)indol-3-yl]methyl}-N'-(4-methoxyphenyl)thiourea (K124) :

- Thioureas (C=S) exhibit stronger hydrogen-bond acceptor capacity than ureas (C=O), influencing binding to biological targets. However, they are generally less stable under acidic conditions .

- Research Findings : K124 demonstrated antitumor activity in cell cultures, suggesting that the methoxyphenyl-thiourea motif may interact with DNA or enzyme active sites .

Agricultural Ureas (Pesticides)

Metobromuron (N'-(4-Bromophenyl)-N-methoxy-N-methylurea) :

- Chlorbromuron (N'-(4-Bromo-3-chlorophenyl)-N-methoxy-N-methylurea): Dual halogenation (Br and Cl) increases electrophilicity, enhancing reactivity with plant enzymes compared to mono-substituted methoxyphenyl derivatives .

Data Table: Key Comparative Properties

*Estimated based on analogous structures.

Research Findings and Trends

- Electronic Effects : Methoxy groups enhance solubility via hydrogen bonding but may reduce metabolic stability compared to halogenated derivatives .

- Biological Activity : Thioureas (e.g., K124) show stronger enzyme inhibition than ureas but lower oral bioavailability due to stability issues .

- Agrochemical Performance : Halogenated ureas (e.g., chlorbromuron) exhibit longer environmental persistence, whereas methoxy-substituted compounds degrade faster under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.